

Application Notes and Protocols: 4-Iodophenol in Organic Transformations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodophenol is a versatile aromatic organic compound that serves as a crucial building block in a multitude of organic transformations.[1][2][3] While it is typically utilized as a substrate rather than a catalyst, its unique combination of a nucleophilic hydroxyl group and a reactive carbon-iodine bond makes it an indispensable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3][4][5] The iodine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[1][6] This document provides detailed application notes and experimental protocols for key organic transformations involving **4-iodophenol**.

Application Notes

4-lodophenol is a key reactant in several classes of organic reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the construction of biaryl and enyne frameworks, which are common motifs in biologically active compounds and functional materials.

Suzuki-Miyaura Coupling: Synthesis of Hydroxybiaryls



The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. **4- Iodophenol** is an excellent substrate for coupling with various arylboronic acids to produce 4hydroxybiaryls. These products are important intermediates in the synthesis of pharmaceuticals
and other complex organic molecules. The reaction is typically catalyzed by a palladium
complex.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of 4-lodophenol

Entry	Arylboronic Acid (R- B(OH)2)	Palladium Catalyst	Base	Solvent	Yield (%)
1	Phenylboroni c acid	Pd(PPh3)4	K2CO3	Dioxane/Wat er	>95
2	4- Methylphenyl boronic acid	Pd(OAc)2/SP hos	K3PO4	Toluene	92
3	3- Methoxyphen ylboronic acid	PdCl2(dppf)	Cs2CO3	DMF	90

Note: The yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Sonogashira Coupling: Synthesis of 4-Hydroxyphenylalkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Using **4-iodophenol** as the aryl halide, this reaction provides a direct route to 4-hydroxyphenylalkynes, which are valuable precursors for various applications, including the synthesis of natural products and functional materials. The reaction is co-catalyzed by palladium and copper complexes.[1]



Reaction Scheme:

Quantitative Data for Sonogashira Coupling of 4-lodophenol

Entry	Alkyne (H-C≡C- R)	Palladium Catalyst	Copper Co- catalyst	Base	Solvent	Yield (%)
1	Phenylacet ylene	Pd(PPh3)2 Cl2	Cul	Triethylami ne	THF	88
2	Ethynyltrim ethylsilane	Pd(PPh3)4	Cul	Diisopropyl amine	Toluene	92
3	1-Hexyne	Pd(OAc)2/ PPh3	Cul	Piperidine	DMF	85

Note: The yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols Protocol 1: Suzuki-Miyaura Coupling of 4-lodophenol with Phenylboronic Acid

Materials:

- 4-lodophenol
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
- Potassium carbonate (K2CO3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)



- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

- To a flame-dried Schlenk flask, add **4-iodophenol** (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
- Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 4-hydroxybiphenyl.

Protocol 2: Sonogashira Coupling of 4-lodophenol with Phenylacetylene

Materials:

- 4-lodophenol
- Phenylacetylene



- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
- Copper(I) iodide (CuI)
- Triethylamine (Et3N)
- Tetrahydrofuran (THF, anhydrous)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried Schlenk flask, add **4-iodophenol** (1.0 mmol, 220 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
- Evacuate the flask and backfill with argon or nitrogen.
- Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask.
- Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
- After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL), water (10 mL), and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

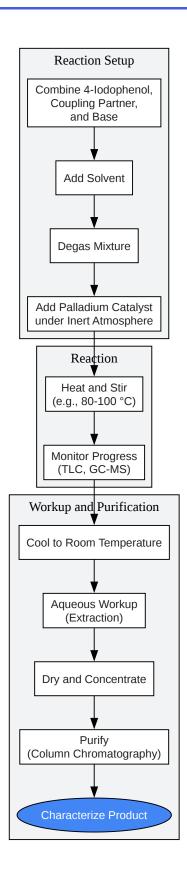


 Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)phenol.

Visualizations

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction involving **4-iodophenol**.



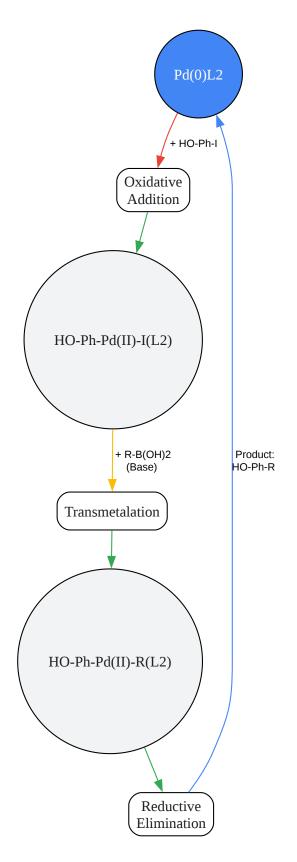


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Caption: General workflow for palladium-catalyzed cross-coupling reactions of **4-iodophenol**.



This next diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction, a key transformation for **4-iodophenol**.





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Caption: Catalytic cycle of the Suzuki-Miyaura coupling with **4-iodophenol**.

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